ML 10302 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

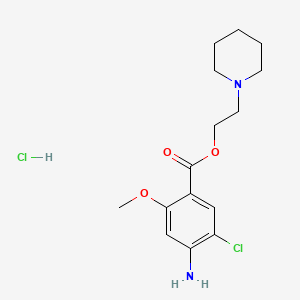

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLRTSYSGOFQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719340 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186826-17-5 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML10302 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. This guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. It details the molecular interactions, downstream signaling cascades, and the resulting physiological effects relevant to its potential therapeutic applications in neurodegenerative disorders and gastrointestinal dysmotility. Quantitative pharmacological data, detailed experimental methodologies, and visual diagrams of the signaling pathways are presented to offer a thorough technical resource for the scientific community.

Introduction

ML10302 hydrochloride is a research chemical that has been instrumental in elucidating the physiological roles of the 5-HT4 receptor. Structurally, it is an ester of 4-amino-5-chloro-2-methoxybenzoic acid. Its high affinity and selectivity for the 5-HT4 receptor have made it a valuable tool for studying the downstream consequences of receptor activation in various physiological systems. Notably, research has focused on two primary areas: its potential as a disease-modifying agent in Alzheimer's disease through its influence on amyloid precursor protein (APP) processing, and its prokinetic effects on gastrointestinal motility.

Core Mechanism of Action: 5-HT4 Receptor Agonism

The primary mechanism of action of ML10302 is its function as a partial agonist at the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR). Upon binding, ML10302 induces a conformational change in the receptor, initiating intracellular signaling cascades.

Pharmacological Profile

ML10302 exhibits high affinity for the 5-HT4 receptor and significant selectivity over other serotonin receptor subtypes, particularly the 5-HT3 receptor.

| Parameter | Value | Receptor | Reference |

| Ki | 1.07 nM | 5-HT4 | [1] |

| EC50 | 4 nM | 5-HT4 | |

| Ki | 730 nM | 5-HT3 | |

| Selectivity | >680-fold | 5-HT4 vs 5-HT3 |

Downstream Signaling Pathways

Activation of the 5-HT4 receptor by ML10302 triggers two main signaling pathways:

-

Canonical Gs-cAMP Pathway: As a Gs-coupled receptor, the 5-HT4 receptor, when activated, stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

-

Non-Canonical Src-ERK Pathway: Evidence suggests that 5-HT4 receptor activation can also lead to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) in a manner that is dependent on the tyrosine kinase Src, but independent of G-protein and β-arrestin signaling. This pathway is also implicated in processes of learning and memory.

Therapeutic Implications and Associated Mechanisms

Alzheimer's Disease: Modulation of APP Processing

A significant area of research for 5-HT4 receptor agonists is their potential role in Alzheimer's disease. Agonism at this receptor has been shown to promote the non-amyloidogenic processing of Amyloid Precursor Protein (APP).

Specifically, activation of the 5-HT4 receptor by compounds like ML10302 stimulates the activity of α-secretase. This enzyme cleaves APP within the Aβ domain, leading to the production of the soluble and neuroprotective fragment sAPPα and precluding the formation of the neurotoxic Aβ peptide. In vivo studies have demonstrated that subcutaneous administration of ML10302 (at doses of 5-20 mg/kg) significantly increases the levels of sAPPα in the cortex of mice.

Gastrointestinal Motility: Prokinetic Effects

ML10302 has been shown to have significant prokinetic effects, stimulating motility in both the small bowel and the colon.[1] This action is primarily mediated through the activation of cholinergic pathways. In the colon, there is an additional involvement of tachykininergic pathways. In vivo studies in canine models have shown that intravenous administration of ML10302 stimulates spike activity and propagated myoelectrical events. This effect is suppressed by the muscarinic antagonist atropine, confirming the involvement of cholinergic nerves. In the colon, but not the small bowel, tachykinin receptor antagonists can inhibit the motor response to ML10302.

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is a general representation of methods used to determine the binding affinity (Ki) of compounds like ML10302.

-

Membrane Preparation: Brain tissue (e.g., guinea pig striatum, rich in 5-HT4 receptors) is homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific 5-HT4 receptor radioligand (e.g., [3H]-GR113808) at a concentration close to its Kd. A range of concentrations of the unlabeled competitor drug (ML10302) is added to compete for binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 antagonist.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of ML10302 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Measurement of sAPPα Levels

-

Animal Model: C57BL/6j mice are typically used.

-

Drug Administration: ML10302 hydrochloride is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous injection at doses ranging from 5 to 20 mg/kg.

-

Tissue Collection: At a specified time point after injection (e.g., 30 minutes), the animals are euthanized, and the cortex and hippocampus are rapidly dissected.

-

Protein Extraction: The brain tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.

-

sAPPα Quantification: The levels of sAPPα in the brain extracts are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit or by Western blot analysis using an antibody that specifically recognizes the C-terminus of sAPPα.

In Vivo Canine Gastrointestinal Motility Study

-

Animal Preparation: Conscious dogs are chronically fitted with electrodes and strain-gauge force transducers along the small bowel and colon to record myoelectrical and mechanical activity, respectively.

-

Experimental Procedure: After a fasting period to record baseline interdigestive motor activity, ML10302 is administered intravenously (e.g., at 35 µg/kg). In some experiments, dogs are pre-treated with receptor antagonists (e.g., atropine, NK1/NK2/NK3 antagonists) to investigate the involvement of different pathways.

-

Data Recording and Analysis: Myoelectrical activity (slow waves, spike potentials) and mechanical contractions are continuously recorded. The data are analyzed to quantify parameters such as the frequency and propagation of motor events before and after drug administration.

Conclusion

ML10302 hydrochloride is a selective and potent 5-HT4 receptor partial agonist that initiates both canonical Gs-cAMP and non-canonical Src-ERK signaling pathways. Its mechanism of action has significant implications for potential therapeutic strategies. By promoting the non-amyloidogenic processing of APP, it represents a class of compounds with disease-modifying potential for Alzheimer's disease. Furthermore, its ability to stimulate gastrointestinal motility through cholinergic and tachykininergic pathways underscores its utility in studying and potentially treating disorders of gut motility. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the pharmacology and therapeutic applications of 5-HT4 receptor agonists.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the 5-HT4 Receptor Binding Affinity of ML 10302 Hydrochloride

This technical guide provides a comprehensive overview of the 5-HT4 receptor binding affinity of this compound, a potent and selective partial agonist. This document consolidates key binding data, outlines detailed experimental methodologies for its characterization, and visualizes the associated workflows and signaling pathways.

Introduction to this compound and the 5-HT4 Receptor

The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function. Its activation initiates a signaling cascade that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound has been identified as a high-affinity partial agonist for the 5-HT4 receptor, demonstrating significant potential for therapeutic applications, particularly in conditions requiring enhanced gut motility.[1][2] Furthermore, its ability to increase sAPPα levels in the cortex suggests a potential role in the research of neurological conditions like Alzheimer's disease.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound for the 5-HT4 receptor has been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting its potency and selectivity.

| Parameter | Receptor | Value | Reference |

| Ki (inhibition constant) | 5-HT4 | 1.07 nM | [1][4] |

| Ki (inhibition constant) | 5-HT3 | 730 nM | [3] |

| EC50 (half maximal effective concentration) | 5-HT4 | 4 nM | [3] |

| Selectivity (Ki 5-HT3 / Ki 5-HT4) | >680-fold | [3] |

Key Insights from the Data:

-

The low nanomolar Ki value for the 5-HT4 receptor underscores the high binding affinity of ML 10302.

-

The significantly higher Ki value for the 5-HT3 receptor demonstrates the compound's high selectivity for the 5-HT4 receptor subtype.

-

The EC50 value indicates its potency as a partial agonist in functional assays.

Experimental Protocols

The determination of the 5-HT4 receptor binding affinity of this compound is typically achieved through competitive radioligand binding assays. A detailed methodology for such an experiment is provided below.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is designed to determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-GR113808.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist)

-

Membrane Preparation: Homogenates from cells or tissues expressing the 5-HT4 receptor (e.g., guinea pig striatum)[5][6]

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 20 µM GR113808)[7]

-

Scintillation Cocktail

-

96-well plates

-

Filter mats

-

Scintillation counter

Experimental Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in the assay buffer. The concentration range should typically span from 10^-12 M to 10^-4 M.[7]

-

Dilute the [3H]-GR113808 stock solution in the assay buffer to a final concentration equivalent to its Kd value for the 5-HT4 receptor.[7]

-

Prepare the non-specific binding control by diluting the unlabeled GR113808 to a final concentration of 20 µM.[7]

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of membrane preparation, 20 µL of [3H]-GR113808, and 20 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 20 µL of [3H]-GR113808, and 20 µL of 20 µM GR113808.

-

Competitive Binding: 50 µL of membrane preparation, 20 µL of [3H]-GR113808, and 20 µL of each dilution of this compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter mats and place them in scintillation vials.

-

Add a scintillation cocktail to each vial.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the ML 10302 concentration to generate a competition curve.

-

Determine the IC50 (the concentration of ML 10302 that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

The binding of this compound to the 5-HT4 receptor initiates a Gs-protein-mediated signaling cascade. The following diagram illustrates this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

ML10302 Hydrochloride: An In-Depth Technical Guide to its 5-HT Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. This document provides a comprehensive overview of its binding affinity and functional activity at various 5-HT receptor subtypes, compiled from available scientific literature and pharmacological data. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in drug discovery and development, offering insights into the selectivity profile of ML10302 and the methodologies used for its characterization.

Data Presentation: 5-HT Receptor Selectivity Profile of ML10302 Hydrochloride

The following table summarizes the known binding affinities (Ki) of ML10302 hydrochloride for various human 5-HT receptor subtypes. The data highlights the compound's strong preference for the 5-HT4 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT4 | Reference |

| 5-HT4 | 1.07 | - | |

| 5-HT3 | 730 | >680-fold | |

| 5-HT1A | Not Reported | - | - |

| 5-HT1B | Not Reported | - | - |

| 5-HT1D | Not Reported | - | - |

| 5-HT2A | Not Reported | - | - |

| 5-HT2B | Not Reported | - | - |

| 5-HT2C | Not Reported | - | - |

| 5-HT5A | Not Reported | - | - |

| 5-HT6 | Not Reported | - | - |

| 5-HT7 | Not Reported | - | - |

In addition to its binding affinity, ML10302 hydrochloride has been characterized as a potent partial agonist at the 5-HT4 receptor, with a reported EC50 of 4 nM.

Experimental Protocols

The characterization of ML10302 hydrochloride's selectivity profile involves two primary types of in vitro assays: radioligand binding assays and functional assays. The following sections detail the general methodologies for these experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through a competition binding experiment where the test compound (ML10302) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of ML10302 at various 5-HT receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest.

-

A specific radioligand for each receptor subtype (e.g., [3H]-GR113808 for 5-HT4).

-

ML10302 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of ML10302.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of ML10302, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays are used to determine the effect of a compound on receptor signaling. Since the 5-HT4 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of ML10302 for the activation of the 5-HT4 receptor.

Materials:

-

Intact cells expressing the human 5-HT4 receptor.

-

ML10302 hydrochloride.

-

Assay buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

-

Compound Addition: The cells are then treated with varying concentrations of ML10302.

-

Incubation: The cells are incubated for a specific period to allow for receptor activation and cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the cAMP assay kit.

-

Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is determined, representing the concentration of ML10302 that produces 50% of the maximal response.

Mandatory Visualizations

Signaling Pathway of 5-HT4 Receptor Activation

Caption: 5-HT4 receptor Gs-coupled signaling pathway activated by ML10302.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow of a typical radioligand competition binding assay.

An In-Depth Technical Guide to ML 10302 Hydrochloride: A Potent 5-HT4 Receptor Agonist

CAS Number: 186826-17-5

This technical guide provides a comprehensive overview of ML 10302 hydrochloride, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties, mechanism of action, and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, is a small molecule with the following properties[1][2]:

| Property | Value |

| CAS Number | 186826-17-5 |

| Molecular Formula | C₁₅H₂₁ClN₂O₃·HCl |

| Molecular Weight | 349.25 g/mol [1][2] |

| Purity | ≥98% (HPLC)[1][2] |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol[1]. |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months[1]. |

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor. It acts as a partial agonist, meaning it binds to and activates the receptor but has only partial efficacy relative to a full agonist.

Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological data for this compound:

| Parameter | Receptor | Value | Reference |

| Ki | 5-HT4 | 1.07 nM | [3] |

| Ki | 5-HT3 | 782 nM | [3] |

| EC50 | 5-HT4 | 4 nM | [4] |

| Selectivity | >680-fold for 5-HT4 over 5-HT3 | [4] |

Mechanism of Action: 5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of this pathway by an agonist like this compound leads to a cascade of intracellular events.

Canonical Gαs-cAMP Pathway

The primary signaling mechanism initiated by 5-HT4 receptor activation is the Gαs-mediated stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB)[5]. This pathway is crucial for the role of 5-HT4 receptors in synaptic plasticity and memory formation[6].

G-Protein Independent Signaling

In addition to the classical G-protein mediated pathway, 5-HT4 receptors have been shown to engage in G-protein independent signaling. This involves the direct activation of the non-receptor tyrosine kinase, Src. Activated Src can then phosphorylate and activate the extracellular signal-regulated kinase (ERK), which is a key component of the mitogen-activated protein kinase (MAPK) cascade[5]. This alternative signaling route may contribute to the diverse physiological effects of 5-HT4 receptor agonists.

Key Biological Effects and Therapeutic Potential

The activation of 5-HT4 receptors by this compound has demonstrated significant biological effects in preclinical studies, suggesting potential therapeutic applications in gastrointestinal disorders and neurodegenerative diseases.

Pro-Gastrokinetic Effects

5-HT4 receptor agonists are known to stimulate gastrointestinal motility[7]. In vivo studies in canine models have shown that this compound induces significant prokinetic effects in both the small bowel and colon through the activation of cholinergic pathways. This suggests its potential utility in treating conditions characterized by impaired gut motility, such as gastroparesis and constipation.

Modulation of Amyloid Precursor Protein (APP) Processing

A significant area of research for 5-HT4 receptor agonists is their potential role in the treatment of Alzheimer's disease. Activation of 5-HT4 receptors has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP)[6][8]. This process involves the cleavage of APP by α-secretase, leading to the production of the soluble and neuroprotective fragment, sAPPα (soluble amyloid precursor protein alpha), and preventing the formation of the neurotoxic amyloid-β (Aβ) peptide[6][8].

An in vivo study demonstrated that subcutaneous administration of this compound at a dose of 20 mg/kg significantly increased sAPPα levels in the cortex of male C57BL/6j mice[2][9][10]. This finding highlights the potential of this compound as a disease-modifying agent in Alzheimer's disease by shifting APP processing towards a neuroprotective pathway.

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize 5-HT4 receptor agonists like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended in a suitable buffer.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific 5-HT4 receptor radioligand (e.g., [³H]-GR113808) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of sAPPα Levels in Mice

Objective: To evaluate the effect of this compound on the production of sAPPα in the brain.

General Protocol:

-

Animal Model: Use adult male C57BL/6j mice (8 weeks old)[2][9][10].

-

Drug Administration: Administer this compound subcutaneously at various doses (e.g., 5, 10, 20 mg/kg)[2].

-

Tissue Collection: At specific time points post-injection (e.g., up to 240 minutes), euthanize the mice and dissect the hippocampus and cortex[10].

-

Protein Extraction: Homogenize the brain tissue in a lysis buffer containing protease inhibitors.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for sAPPα. Use a secondary antibody conjugated to a detectable enzyme for visualization.

-

Quantification: Densitometrically quantify the sAPPα bands and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable probe for studying 5-HT4 receptor-mediated signaling pathways. The demonstrated pro-gastrokinetic effects and its ability to modulate APP processing towards the neuroprotective sAPPα fragment underscore its potential for further investigation in the context of gastrointestinal and neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a foundational understanding of this compound to support ongoing and future research endeavors.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | 186826-17-5 | MOLNOVA [molnova.com]

- 3. amsbio.com [amsbio.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]

- 9. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT4 receptor agonists increase sAPPalpha levels in the cortex and hippocampus of male C57BL/6j mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML 10302 Hydrochloride: A Potent and Selective 5-HT₄ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with ML 10302 hydrochloride. The information is curated to support research and development efforts in neuropharmacology and related fields.

Chemical Structure and Properties

This compound, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, is a synthetic organic compound that acts as a potent and selective partial agonist for the 5-HT₄ receptor.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride[1] |

| CAS Number | 186826-17-5[1][2][3] |

| Molecular Formula | C₁₅H₂₂Cl₂N₂O₃[2][3] |

| SMILES | COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl[2] |

| InChI Key | HBLRTSYSGOFQCK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 349.25 g/mol | [1][2][3] |

| Purity | >98% (HPLC) | [2] |

| Solubility | 10 mM in DMSO, Soluble to 50 mM in DMSO and to 20 mM in ethanol | [3][4] |

| Storage | Store at -20°C | [2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective 5-HT₄ receptor partial agonist with an EC₅₀ of 4 nM.[1][2][3] It exhibits over 680-fold selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor.[1][2][3]

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Receptor |

| Kᵢ | 1.07 nM | 5-HT₄[2] |

| Kᵢ | 782 nM | 5-HT₃[2] |

| EC₅₀ | 4 nM | 5-HT₄[1][2][3] |

Signaling Pathways

Activation of the 5-HT₄ receptor by this compound initiates downstream signaling cascades. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).

Recent studies have also elucidated a non-canonical, G-protein-independent signaling pathway for the 5-HT₄ receptor. This alternative pathway involves the direct activation of Src tyrosine kinase, which then leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

References

In Vivo Efficacy of ML10302 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This receptor is a member of the G-protein coupled receptor superfamily and is predominantly expressed in the gastrointestinal tract and the brain. Activation of the 5-HT4 receptor has been shown to modulate cognitive processes and gastrointestinal motility, making it a promising therapeutic target for a range of disorders. This technical guide provides an in-depth overview of the in vivo efficacy of ML10302 hydrochloride, with a focus on its therapeutic potential in Alzheimer's disease and gastrointestinal dysmotility.

Core Efficacy Studies

Two key in vivo studies have demonstrated the therapeutic potential of ML10302 hydrochloride in distinct preclinical models.

Alzheimer's Disease: Enhancement of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing

A study investigated the effect of ML10302 hydrochloride on the processing of amyloid precursor protein (APP) in a mouse model relevant to Alzheimer's disease. The rationale for this study is that promoting the non-amyloidogenic pathway of APP processing, which leads to the production of the soluble and neuroprotective sAPPα fragment, is a potential therapeutic strategy for Alzheimer's disease.

| Animal Model | Treatment Group | Dosage (mg/kg, s.c.) | Brain Region | sAPPα Level Increase (vs. Vehicle) |

| C57BL/6j Mice | ML10302 | 10 | Cortex | ~40% |

| C57BL/6j Mice | ML10302 | 10 | Hippocampus | ~30% |

-

Animal Model: Male C57BL/6j mice, 10-12 weeks old.

-

Drug Administration: ML10302 hydrochloride was dissolved in saline and administered via subcutaneous (s.c.) injection.

-

Experimental Groups:

-

Vehicle (saline) control group.

-

ML10302 hydrochloride treatment groups (various doses).

-

-

Tissue Collection and Processing: Mice were euthanized at various time points after drug administration. The cortex and hippocampus were rapidly dissected, frozen in liquid nitrogen, and stored at -80°C. For protein analysis, tissues were homogenized in a lysis buffer containing protease inhibitors.

-

sAPPα Quantification: The levels of sAPPα in the brain homogenates were quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. The total protein concentration in each sample was determined using a BCA protein assay for normalization.

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

Gastrointestinal Motility: Prokinetic Effects in a Canine Model

The prokinetic effects of ML10302 hydrochloride were evaluated in a canine model of gastrointestinal motility. This study aimed to characterize the compound's ability to stimulate gut motility, a potential therapeutic benefit for conditions such as gastroparesis and constipation.

| Animal Model | Treatment | Dosage (µg/kg, i.v.) | Effect on Small Bowel Motility Index | Effect on Colonic Motility Index |

| Beagle Dogs | ML10302 | 30 | Significant increase | Significant increase |

-

Animal Model: Male Beagle dogs, weighing between 10-15 kg. The animals were chronically implanted with strain gauge transducers on the serosal surface of the small intestine and colon to record contractile activity.

-

Drug Administration: ML10302 hydrochloride was dissolved in saline and administered intravenously (i.v.).

-

Experimental Procedure: After a fasting period to achieve a quiescent motor pattern, a baseline recording of gastrointestinal motility was obtained. ML10302 hydrochloride was then administered, and the motor activity was recorded for a defined period. In some experiments, cholinergic or tachykininergic antagonists were administered prior to ML10302 to investigate the mechanism of action.

-

Data Analysis: The motility index, a measure of the area under the curve of the contractile activity, was calculated for both the small and large intestines. The effects of ML10302 were compared to the baseline values and analyzed using a paired t-test.

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by ML10302 hydrochloride initiates a cascade of intracellular events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects.

Experimental Workflow for sAPPα Quantification

The process of quantifying sAPPα levels in brain tissue involves several key steps, from tissue collection to data analysis.

Logical Relationship in Gut Motility Modulation

The prokinetic effect of ML10302 in the gut is primarily mediated through cholinergic pathways. This was determined by observing the attenuation of its effects in the presence of a cholinergic antagonist.

Conclusion

The in vivo studies of ML10302 hydrochloride provide compelling evidence for its therapeutic potential in both central nervous system and gastrointestinal disorders. Its ability to enhance the production of the neuroprotective sAPPα fragment in the brain suggests a disease-modifying potential for Alzheimer's disease. Furthermore, its robust prokinetic effects in the gastrointestinal tract highlight its utility for treating motility disorders. The well-defined mechanism of action, primarily through the 5-HT4 receptor and subsequent activation of cholinergic pathways, provides a strong basis for further clinical development. This technical guide summarizes the core in vivo efficacy data and experimental methodologies, providing a valuable resource for researchers and drug development professionals in the field.

An In-Depth Technical Guide to the Downstream Signaling Pathways of ML10302 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its activation of this G-protein coupled receptor (GPCR) initiates a cascade of downstream signaling events that have shown therapeutic potential in both gastrointestinal and neurological domains. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by ML10302 hydrochloride, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The primary pathways discussed include the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, a non-canonical Src-ERK signaling cascade, the modulation of amyloid precursor protein (APP) processing, and its influence on cholinergic and tachykininergic pathways in the gastrointestinal tract.

Core Signaling Pathways of ML10302 Hydrochloride

ML10302 hydrochloride exerts its effects primarily through the activation of the 5-HT4 receptor. This activation triggers two main downstream signaling pathways within the cell, alongside other systemic effects.

Canonical Gs-cAMP-PKA Signaling Pathway

As a Gs-coupled receptor, the activation of the 5-HT4 receptor by ML10302 hydrochloride predominantly leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Non-Canonical Src-ERK Signaling Pathway

Recent studies have revealed that 5-HT4 receptor activation can also induce signaling through a G protein-independent pathway. This involves the activation of the non-receptor tyrosine kinase, Src. Activated Src, in turn, phosphorylates and activates the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is implicated in cellular processes such as proliferation and differentiation.

Quantitative Data

The following tables summarize the available quantitative data for ML10302 hydrochloride and other relevant 5-HT4 receptor agonists.

Table 1: Receptor Binding and Potency of ML10302 Hydrochloride

| Parameter | Value | Receptor/System | Reference |

| EC50 | 4 nM | 5-HT4 Receptor | [1] |

| Ki | 1.07 nM | 5-HT4 Receptor | [2] |

| Selectivity | >680-fold | Over 5-HT3 Receptor | [1] |

Table 2: In Vivo Effect of ML10302 on sAPPα Levels in Mice

| Treatment (Dose, s.c.) | Brain Region | % Increase in sAPPα (Mean ± SEM) | Significance (vs. Saline) | Reference |

| ML10302 (20 mg/kg) | Cortex | ~40% | p < 0.05 | [3] |

| ML10302 (20 mg/kg) | Hippocampus | Not Significant | - | [3] |

Table 3: In Vivo Prokinetic Effects of ML10302 in Dogs

| Parameter | Treatment | Small Bowel | Colon | Reference |

| Spike Activity | ML10302 (35 µg/kg, i.v.) | Stimulated | Stimulated | [4] |

| Propagated Myoelectrical Events | ML10302 (35 µg/kg, i.v.) | Significantly Increased | Significantly Increased | [4] |

Experimental Protocols

Western Blot Analysis of sAPPα Levels

This protocol is adapted from Cachard-Chastel et al. (2007) for the determination of sAPPα levels in mouse brain tissue following ML10302 administration.[3]

-

Animal Treatment: Male C57BL/6j mice are administered ML10302 hydrochloride subcutaneously (s.c.) at a dose of 20 mg/kg. Control animals receive a saline injection.

-

Tissue Preparation: 90 minutes post-injection, mice are euthanized, and the cortex and hippocampus are dissected on ice. Tissues are homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of APP (recognizing sAPPα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.

In Vivo Evaluation of Gastrointestinal Motility in Conscious Dogs

This protocol is based on the methodology described by De Ponti et al. (2001) to assess the prokinetic effects of ML10302.[4]

-

Animal Model: Conscious dogs are chronically fitted with electrodes and strain-gauge force transducers along the small bowel and colon.

-

Drug Administration: ML10302 hydrochloride is administered intravenously (i.v.) at a dose of 35 µg/kg.

-

Data Recording: Myoelectrical (via electrodes) and mechanical (via strain-gauges) activities of the small bowel and colon are continuously recorded before and after drug administration.

-

Analysis: The recordings are analyzed to quantify changes in spike activity and the frequency and propagation of myoelectrical events. To investigate the involvement of other pathways, the experiment can be repeated with pre-administration of specific antagonists (e.g., atropine (B194438) for cholinergic pathways, or NK1/NK2/NK3 antagonists for tachykininergic pathways).

References

- 1. DSpace [scholarworks.uvm.edu]

- 2. researchgate.net [researchgate.net]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML10302 Hydrochloride in Modulating Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Emerging preclinical evidence has highlighted its significant, albeit indirect, effects on cholinergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of ML10302 hydrochloride's mechanism of action, with a specific focus on its influence on cholinergic pathways. This document summarizes key quantitative data, outlines putative experimental protocols based on available literature, and presents visual representations of the underlying signaling cascades and experimental designs. The information collated herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, gastroenterology, and drug development for cognitive and motility disorders.

Introduction

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a pivotal role in a myriad of physiological processes, including cognitive functions, gastrointestinal motility, and autonomic regulation. Dysregulation of cholinergic signaling is implicated in the pathophysiology of numerous disorders, such as Alzheimer's disease and gastroparesis. Consequently, therapeutic modulation of the cholinergic system remains a significant area of pharmacological research.

ML10302 hydrochloride has been identified as a high-affinity ligand for the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract. Activation of 5-HT4 receptors is known to modulate the release of various neurotransmitters, including acetylcholine. This guide delves into the specific effects of ML10302 hydrochloride on cholinergic pathways, consolidating preclinical findings to provide a detailed understanding of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters reported for ML10302 hydrochloride.

Table 1: In Vitro Receptor Binding and Potency of ML10302 Hydrochloride

| Parameter | Value | Receptor/System | Reference |

| EC50 | 4 nM | 5-HT4 Receptor | [1] |

| Ki (5-HT4) | 1.07 nM | 5-HT4 Receptor | [1] |

| Ki (5-HT3) | 730 nM | 5-HT3 Receptor | [1] |

| Selectivity | >680-fold | 5-HT4 over 5-HT3 | [1] |

Table 2: Preclinical In Vivo Effects of ML10302 Hydrochloride

| Effect | Model | Dosage | Outcome | Reference |

| Progastrokinetic Effects | Canine model of intestinal motility | 35 µg/kg (i.v.) | Increased spike activity and propagated myoelectrical events in the small bowel and colon. | [2] |

| Cholinergic Dependence | Canine model of intestinal motility with atropine (B194438) co-administration | 100 µg/kg atropine (i.v.) | Suppression of ML10302-induced stimulatory effects. | [2] |

| sAPPα Level Increase | Animal model of Alzheimer's disease | Not specified | Increased levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex. | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ML10302 Hydrochloride-Mediated Cholinergic Modulation

ML10302 hydrochloride exerts its influence on cholinergic pathways primarily through the activation of 5-HT4 receptors located on presynaptic terminals of cholinergic neurons or on adjacent interneurons. The binding of ML10302 to the 5-HT4 receptor initiates a canonical Gs-protein signaling cascade.

References

The Interplay of ML 10302 Hydrochloride and Tachykininergic Pathways in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between ML 10302 hydrochloride, a potent 5-HT₄ receptor agonist, and the tachykininergic system in modulating gastrointestinal motility. Drawing upon key scientific findings, this document outlines the pharmacological profile of ML 10302, the fundamentals of tachykininergic signaling, and the experimental evidence that connects these two pathways. Detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes are presented to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound is a potent and selective partial agonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological roles of the 5-HT₄ receptor.

Pharmacological Profile

This compound exhibits a strong binding affinity for the 5-HT₄ receptor with an EC₅₀ of 4 nM and a Kᵢ of 1.07 nM.[1][2] Notably, it displays over 680-fold selectivity for the 5-HT₄ receptor compared to the 5-HT₃ receptor (Kᵢ = 730 nM).[2] This selectivity is crucial for minimizing off-target effects in experimental settings. The primary mechanism of action of ML 10302 involves the activation of 5-HT₄ receptors, which are G-protein coupled receptors (GPCRs) that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Table 1: Pharmacological Data for this compound

| Parameter | Value | Receptor | Reference |

| EC₅₀ | 4 nM | 5-HT₄ | [2] |

| Kᵢ | 1.07 nM | 5-HT₄ | [1] |

| Kᵢ | 730 nM | 5-HT₃ | [2] |

The Tachykininergic System

The tachykininergic system comprises a family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective GPCRs: NK₁, NK₂, and NK₃. This system is widely distributed throughout the central and peripheral nervous systems and plays a critical role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contractility, particularly within the gastrointestinal tract.

Tachykinin Receptor Signaling

Activation of tachykinin receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.

The Intersection: ML 10302 and Tachykininergic Pathways in Gut Motility

While this compound's primary action is through the 5-HT₄ receptor, research has revealed a functional interaction with tachykininergic pathways in the regulation of intestinal motility. A key study by De Ponti et al. (2001) demonstrated that the prokinetic effect of ML 10302 in the canine colon is mediated, in part, by the tachykininergic system.

Experimental Evidence of Interaction

In a study using conscious dogs equipped with electrodes and strain-gauge transducers to measure intestinal myoelectrical and mechanical activity, intravenous administration of ML 10302 (35 µg/kg) was shown to stimulate gut motility.[3] The researchers observed that in the colon, the stimulatory effects of ML 10302 were significantly inhibited by the administration of selective antagonists for NK₁, NK₂, and NK₃ receptors.[3] However, in the small bowel, the prokinetic effect of ML 10302 was unaffected by these tachykinin receptor antagonists.[3] This suggests a region-specific involvement of the tachykininergic system in the 5-HT₄ receptor-mediated motor response of the gut. Furthermore, the stimulatory effect of ML 10302 in both the small bowel and colon was suppressed by atropine, indicating a primary cholinergic-dependent mechanism.[3]

Table 2: Effect of Tachykinin Receptor Antagonists on ML 10302-Induced Intestinal Motility in Dogs

| Intestinal Region | Tachykinin Antagonist | Effect on ML 10302-Induced Motility | Reference |

| Small Bowel | NK₁, NK₂, NK₃ Antagonists | No change | [3] |

| Colon | NK₁, NK₂, NK₃ Antagonists | Significant inhibition | [3] |

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from the pivotal study by De Ponti et al. (2001), which established the link between ML 10302 and tachykininergic pathways.

Animal Model and Surgical Preparation

-

Animal Model: Fasting, conscious beagle dogs.

-

Surgical Implantation: Under general anesthesia and sterile conditions, animals are chronically fitted with:

-

Nichrome electrodes for recording myoelectrical activity.

-

Strain-gauge force transducers for measuring mechanical activity.

-

-

Implantation Sites: Electrodes and transducers are implanted along the small intestine and colon to allow for regional assessment of motility.

-

Recovery: A post-operative recovery period is allowed for the animals to return to a healthy state before experimentation.

Drug Administration

-

This compound: Administered intravenously at a dose of 35 µg/kg.[3]

-

Tachykinin Receptor Antagonists:

-

NK₁ Antagonist: SR140333

-

NK₂ Antagonist: SR48968

-

NK₃ Antagonist: SR142801

-

-

Cholinergic Antagonist: Atropine, administered intravenously.[3]

-

Administration Protocol: In antagonist studies, the antagonist is administered prior to the administration of ML 10302 to assess its inhibitory effect.

Data Acquisition and Analysis

-

Myoelectrical Activity: Recorded via the implanted electrodes and amplified. The data is analyzed for parameters such as spike activity and the frequency and propagation of myoelectrical events.

-

Mechanical Activity: Recorded via the strain-gauge transducers. The data is analyzed for changes in contractile force and patterns.

-

Statistical Analysis: Appropriate statistical tests are used to determine the significance of the effects of ML 10302 and the antagonists on the measured motility parameters.

Visualizing the Pathways and Interactions

To aid in the conceptualization of the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Caption: 5-HT₄ Receptor Signaling Pathway.

Caption: Tachykinin Receptor Signaling Pathway.

Caption: Experimental Workflow.

Conclusion

The 5-HT₄ receptor agonist this compound is a powerful tool for studying serotonergic modulation of gastrointestinal function. The evidence strongly indicates that while its primary prokinetic effects are mediated through cholinergic pathways, there is a significant and region-specific involvement of the tachykininergic system in the colon. This intricate interplay highlights the complexity of neurochemical control of gut motility and presents potential avenues for the development of novel therapeutic strategies for gastrointestinal disorders. Further research is warranted to elucidate the precise molecular mechanisms underlying this cross-talk between the serotonergic and tachykininergic systems.

References

- 1. Mechanisms of motility changes during acute intestinal obstruction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship between gastrointestinal transit and motility in dogs with postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

ML10302 Hydrochloride in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. A key pathological feature of AD is the altered processing of the amyloid precursor protein (APP). The amyloidogenic pathway, involving sequential cleavage by β-secretase (BACE1) and γ-secretase, leads to the formation of toxic Aβ peptides. Conversely, the non-amyloidogenic pathway, initiated by α-secretase, cleaves APP within the Aβ domain, precluding Aβ formation and producing the neuroprotective soluble APPα fragment (sAPPα). Therapeutic strategies aimed at enhancing the non-amyloidogenic pathway are of significant interest.

ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Activation of 5-HT4 receptors has been shown to modulate APP processing, favoring the non-amyloidogenic pathway and offering a promising avenue for disease modification in Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical data on ML10302 hydrochloride and other 5-HT4 receptor agonists in AD models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Efficacy Data in Alzheimer's Disease Models

The therapeutic potential of ML10302 hydrochloride and other 5-HT4 receptor agonists has been evaluated in various preclinical models of Alzheimer's disease. The data consistently demonstrate a positive impact on key pathological hallmarks of the disease, including the processing of amyloid precursor protein, amyloid-beta and tau pathology, and cognitive function.

Modulation of Amyloid Precursor Protein (APP) Processing

Studies have shown that ML10302 hydrochloride and other 5-HT4 agonists can shift APP processing towards the non-amyloidogenic pathway, increasing the production of the neuroprotective sAPPα fragment.

| Compound | Animal Model | Dosage | Route | Key Findings | Reference |

| ML10302 hydrochloride | 8-week-old male C57BL/6j mice | 20 mg/kg | s.c. | Significantly increased sAPPα levels in the cortex. | [Cachard-Chastel et al., 2007] |

| Prucalopride | 8-week-old male C57BL/6j mice | 5 or 10 mg/kg | s.c. | Significantly increased sAPPα levels in the hippocampus and cortex. | [Cachard-Chastel et al., 2007] |

| RS 67333 | 5XFAD mice | Not specified | Not specified | Transiently increased sAPPα concentration in the cerebrospinal fluid and brain. | [1] |

Effects on Amyloid-Beta and Tau Pathology

Beyond the modulation of APP processing, chronic administration of 5-HT4 receptor agonists has been shown to reduce both amyloid-beta plaque burden and tau pathology in transgenic mouse models of Alzheimer's disease.

| Compound | Animal Model | Duration of Treatment | Key Findings on Aβ and Tau | Reference |

| RS 67333 | 5XFAD mice | 4 months | Decreased amyloid plaque load and neuroinflammation, particularly in the entorhinal cortex. | [2] |

| Prucalopride and RS-67333 | PS19 mice (tauopathy model) | Not specified | Reduced tauopathy and synaptic tau levels. | [3][4] |

| SSP-002392 | hAPP/PS1 mice | Chronic | Decreased soluble and insoluble Aβ in the hippocampus. | [5] |

Improvement in Cognitive Function

Consistent with the observed reductions in AD pathology, treatment with 5-HT4 receptor agonists has been demonstrated to improve cognitive deficits in animal models.

| Compound | Animal Model | Duration of Treatment | Cognitive Outcome | Reference |

| RS 67333 | 5XFAD mice | 4 months | Improved performance in the olfactory tubing maze, a hippocampal-dependent behavioral task. | [2] |

| Prucalopride and RS-67333 | PS19 mice | Not specified | Improved performance in hippocampal-related behavioral tasks. | [6] |

Signaling Pathways of ML10302 Hydrochloride

The therapeutic effects of ML10302 hydrochloride in Alzheimer's disease models are mediated through the activation of the 5-HT4 receptor and its downstream signaling cascades.

5-HT4 Receptor-Mediated Non-Amyloidogenic APP Processing

ML10302 hydrochloride, as a 5-HT4 receptor agonist, stimulates a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP is a critical step in promoting the non-amyloidogenic processing of APP. The pathway is thought to involve the activation of the MAP kinase/ERK pathway, which ultimately enhances the activity of α-secretase, the enzyme responsible for the cleavage of APP to sAPPα.

5-HT4 Receptor-Mediated Tau Clearance

Recent evidence suggests that the activation of the 5-HT4 receptor signaling pathway can also lead to the clearance of pathological tau. The increase in cAMP and subsequent activation of Protein Kinase A (PKA) can enhance the activity of the 26S proteasome. This enhanced proteasomal activity is thought to promote the degradation of synaptic tau, thereby reducing tauopathy.

References

- 1. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]

- 2. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy [frontiersin.org]

- 4. 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic 5-HT4 receptor activation decreases Aβ production and deposition in hAPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to ML 10302 Hydrochloride for Gastrointestinal Motility Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML 10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] It has emerged as a valuable pharmacological tool for investigating the intricate mechanisms governing gastrointestinal (GI) motility. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its application in GI motility research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Core Properties of this compound

This compound is a well-characterized compound with high affinity and selectivity for the 5-HT4 receptor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | [2] |

| Molecular Formula | C15H22Cl2N2O3 | [2] |

| Molecular Weight | 349.25 g/mol | [1][2] |

| CAS Number | 186826-17-5 | [1][2] |

| Purity | >98% (HPLC) | [2][3] |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol | [2] |

Pharmacological Profile

The prokinetic effects of this compound are primarily attributed to its potent agonistic activity at the 5-HT4 receptor. This receptor is a key player in the regulation of gastrointestinal motility.

| Parameter | Value | Species/System | Reference |

| Ki (5-HT4 Receptor) | 1.07 nM | [3] | |

| EC50 | 4 nM | [1][3] | |

| Selectivity | >680-fold selective for 5-HT4 over 5-HT3 receptors | [1] |

Mechanism of Action in Gastrointestinal Motility

This compound enhances gastrointestinal motility by activating 5-HT4 receptors, which are predominantly expressed on neurons within the enteric nervous system. This activation initiates a signaling cascade that ultimately leads to increased smooth muscle contraction and accelerated intestinal transit. The prokinetic effects of ML 10302 are mediated through both cholinergic and, in the colon, tachykininergic pathways.

Signaling Pathways

The activation of 5-HT4 receptors by this compound triggers distinct signaling pathways in the small and large intestines.

Experimental Protocols

This section provides a detailed methodology for an in vivo study to assess the effects of this compound on gastrointestinal motility in a canine model, based on established experimental practices.

In Vivo Assessment of Gastrointestinal Motility in Conscious Dogs

Objective: To quantify the prokinetic effects of this compound on small and large intestinal contractility.

Animal Model: Adult beagle dogs of either sex, weighing between 10-15 kg.

Surgical Implantation of Strain-Gauge Force Transducers:

-

Anesthetize the dogs following a standardized protocol.

-

Perform a midline laparotomy to expose the gastrointestinal tract.

-

Suture strain-gauge force transducers to the serosal surface of the desired intestinal segments (e.g., jejunum and colon) to record circular muscle contractions.[4]

-

Exteriorize the transducer leads through a subcutaneous tunnel to the dorsal aspect of the neck.

-

Allow a post-operative recovery period of at least two weeks.

Experimental Procedure:

Drug Administration:

-

This compound: Administer intravenously at a dose of 35 µg/kg.[5][6]

-

Vehicle Control: Administer an equivalent volume of saline.

-

Antagonist (Optional): To confirm the cholinergic pathway, atropine (B194438) can be administered intravenously at a dose of 100 µg/kg prior to this compound administration.[5][6]

Data Acquisition and Analysis:

-

Record contractile activity continuously using a data acquisition system.

-

Quantify the motor response by calculating a motility index (e.g., area under the curve of contractile activity) for pre- and post-administration periods.

-

Analyze changes in the frequency and amplitude of contractions.

-

Statistical analysis should be performed using appropriate tests (e.g., paired t-test or ANOVA) to compare treatment effects to baseline and vehicle controls.

Quantitative Data

The following tables summarize the known quantitative effects of this compound on gastrointestinal motility. Further dose-response studies are warranted to fully characterize its efficacy profile.

Table 1: In Vivo Prokinetic Effect of this compound in Dogs

| Parameter | Treatment Group | Region | Observation | Reference |

| Spike Activity & Propagated Myoelectrical Events | ML 10302 HCl (35 µg/kg, i.v.) | Small Bowel & Colon | Immediate and significant increase | [5][6] |

| Stimulatory Effect | Atropine (100 µg/kg, i.v.) + ML 10302 HCl | Small Bowel & Colon | Suppressed | [5][6] |

| Spike and Mechanical Activity | Tachykinin Receptor Antagonists + ML 10302 HCl | Colon | Significantly inhibited | [5][6] |

| Spike and Mechanical Activity | Tachykinin Receptor Antagonists + ML 10302 HCl | Small Bowel | Unchanged | [5][6] |

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the comprehensive safety and toxicology profile of this compound. As with any research chemical, it should be handled with appropriate laboratory safety precautions. Researchers should consult the manufacturer's safety data sheet (SDS) for specific handling and safety information.

Conclusion

This compound is a potent and selective 5-HT4 receptor agonist that serves as a valuable tool for investigating gastrointestinal motility. Its well-defined mechanism of action, involving cholinergic and tachykininergic pathways, makes it a suitable compound for elucidating the complex regulation of gut function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at further understanding the role of 5-HT4 receptors in health and disease, and for the preclinical evaluation of novel prokinetic agents. Further research is encouraged to establish a more detailed dose-response relationship and to fully characterize its pharmacokinetic and safety profiles.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. The diacylglycerol kinase inhibitor, R 59022, suppresses contractility of intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]

ML10302 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML10302 hydrochloride, a potent and selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist. This document consolidates essential information on its procurement, biochemical properties, and key experimental applications, designed to support professionals in neuroscience and gastrointestinal research.

Sourcing and Procurement of ML10302 Hydrochloride

ML10302 hydrochloride is available from several reputable suppliers of research-grade biochemicals. When purchasing, it is crucial to obtain a certificate of analysis to verify the purity and identity of the compound.

Table 1: Prominent Suppliers of ML10302 Hydrochloride

| Supplier | Purity Specification |

| MedChemExpress | 98.95% |

| Tocris Bioscience | ≥99% (HPLC) |

| Cayman Chemical | ≥98% |

| Selleck Chemicals | >98% |

| APExBIO | >98% |

| BioCrick | >98% |

| MOLNOVA | >98% (HPLC)[1] |

| Amsbio | Information not available |

| Immunomart | Information not available |

Physicochemical and Pharmacological Properties

ML10302 hydrochloride is characterized by its high affinity and selectivity for the 5-HT4 receptor. This section summarizes its key quantitative data.

Table 2: Physicochemical and Pharmacological Data for ML10302 Hydrochloride

| Property | Value | Reference |

| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride | |

| CAS Number | 186826-17-5 | [1] |

| Molecular Formula | C₁₅H₂₁ClN₂O₃・HCl | |

| Molecular Weight | 349.25 g/mol | [1] |

| EC₅₀ (5-HT4 Receptor) | 4 nM | [1][2][3] |

| Kᵢ (5-HT4 Receptor) | 1.07 nM | [1][3][4][5] |

| Kᵢ (5-HT3 Receptor) | 730 nM / 782 nM | [1][4] |

| Purity | ≥98% to ≥99% (by HPLC) | [1] |

| Solubility | Soluble in DMSO (10 mM) | [6] |

Mechanism of Action: 5-HT4 Receptor Signaling

ML10302 hydrochloride exerts its effects by activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), influencing gene transcription and cellular function.[7] In some neuronal contexts, 5-HT4 receptor activation can also engage the Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, independent of G-protein signaling.[8][9]

References

- 1. ML 10302 hydrochloride | 186826-17-5 | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of ML10302 Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ML10302 hydrochloride in dimethyl sulfoxide (B87167) (DMSO), a crucial parameter for its use in a wide range of in vitro and in vivo studies. This document outlines quantitative solubility data, a detailed experimental protocol for solubility determination, and the associated signaling pathway of this potent 5-HT4 receptor agonist.

Core Data: Solubility of ML10302 Hydrochloride

The solubility of a compound is a critical factor in the design and execution of pharmacological and biological assays. ML10302 hydrochloride, a potent and selective 5-HT4 receptor agonist, is frequently utilized in research settings where stock solutions are typically prepared in DMSO. The following table summarizes the available quantitative data on its solubility.

| Parameter | Value | Source |

| Solubility in DMSO | 50 mM | BioCrick Datasheet |

| Solubility in DMSO | 10 mM | Immunomart Datasheet |

Note: The discrepancy in reported solubility values may arise from differences in experimental conditions, such as temperature, the purity of the compound, and the water content of the DMSO used.

Experimental Protocol: Determination of ML10302 Hydrochloride Solubility in DMSO

The following is a synthesized, detailed protocol for determining the solubility of ML10302 hydrochloride in DMSO. This protocol is based on established methods for kinetic solubility assessment and can be adapted for various laboratory settings.

Objective: To determine the kinetic solubility of ML10302 hydrochloride in DMSO using a turbidimetric method.

Materials:

-

ML10302 hydrochloride powder

-

Anhydrous DMSO (high purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Plate reader with turbidimetric measurement capabilities (nephelometer)

-

Vortex mixer

-

Sonicator

-

Calibrated analytical balance

-

Multichannel pipette

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of ML10302 hydrochloride powder.

-

Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

-

Facilitate dissolution by vortexing and, if necessary, brief sonication. Ensure the solution is clear and free of visible particles.

-

-

Preparation of Working Solutions:

-

Perform a serial dilution of the stock solution with anhydrous DMSO in a 96-well plate to create a range of concentrations (e.g., from 100 mM down to 0.1 mM).

-

-

Solubility Assay:

-

In a separate 96-well plate, add a small, precise volume of each working solution to the corresponding wells.

-

Rapidly add a larger volume of PBS (pH 7.4) to each well to achieve the final desired assay concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effects on the assay.

-

Mix the contents of the wells thoroughly using a plate shaker.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) to allow for the precipitation of the compound.

-